Tetramethylene sulfoxide
Overview
Description
It is a colorless liquid that is fully miscible with water and is commonly used as a solvent in various chemical reactions . This compound is known for its high polarity and ability to dissolve a wide range of substances, making it a valuable solvent in both laboratory and industrial settings.
Scientific Research Applications
Tetramethylene sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in polymerase chain reaction (PCR) to enhance the amplification of GC-rich templates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Safety and Hazards
Future Directions
Tetramethylene sulfoxide has shown promising potential in the up-scaling manufacturing of high-efficiency methylammonium-free perovskite solar cells . Its use in the gas-quenching technique has demonstrated superior accessibility to low-pressure processing, indicating its potential for future applications .
Mechanism of Action
Target of Action
Tetramethylene sulfoxide is a cyclooxygenase inhibitor . Cyclooxygenases are key enzymes in the body that produce prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, this compound can potentially reduce inflammation and pain.
Mode of Action
As a cyclooxygenase inhibitor, it likely prevents the conversion of arachidonic acid to prostaglandin h2, an important step in the inflammatory response .
Biochemical Pathways
This compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other eicosanoids. These molecules play a key role in inflammation, fever, and pain sensation. By inhibiting cyclooxygenase, this compound could potentially disrupt this pathway and reduce these responses .
Pharmacokinetics
It is known to be a clear, colorless to yellow liquid that is fully miscible in water This suggests that it could have good bioavailability
Result of Action
The primary result of this compound’s action would be the reduction of inflammation and pain due to its inhibition of cyclooxygenase . This could potentially make it useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its effectiveness could potentially be influenced by the pH of the environment, as this can affect the ionization state of the molecule and thus its ability to interact with its target
Biochemical Analysis
Biochemical Properties
Tetramethylene sulfoxide has been used as a ligand in precursor solutions for the formation of perovskite films . It has been observed to have a significant effect on the formation of large-grain films . It has also been identified as a potent enhancer of PCR amplification, often outperforming DMSO .
Cellular Effects
In the context of perovskite solar cells, this compound has been found to play a critical role in regulating the intermediate films . It has also been reported to enhance the yield and specificity of PCR, particularly for hard-to-amplify high-GC templates .
Molecular Mechanism
It has been suggested that it may interact with biomolecules in a way that enhances certain biochemical reactions .
Temporal Effects in Laboratory Settings
This compound has been observed to have a significant impact on the formation of perovskite films over time . It has also been reported to enhance PCR amplification, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is not involved in any known metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylene sulfoxide can be synthesized through the oxidation of tetrahydrothiophene. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. For instance, one equivalent of hydrogen peroxide at room temperature can oxidize tetrahydrothiophene to this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the oxidation of tetrahydrothiophene using hydrogen peroxide. The reaction is carried out in the presence of a catalyst, such as a peroxy acid, to enhance the reaction rate and yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Tetramethylene sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form tetramethylene sulfone.
Reduction: It can be reduced back to tetrahydrothiophene.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with this compound under basic conditions.
Major Products:
Oxidation: Tetramethylene sulfone.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted sulfoxides depending on the nucleophile used
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): Another widely used sulfoxide with similar solvent properties.
Sulfolane (tetramethylene sulfone): A related compound that is also used as a solvent in chemical reactions
Uniqueness: Tetramethylene sulfoxide is unique in its ability to enhance PCR amplification of GC-rich templates, making it a valuable tool in molecular biology. Its high polarity and miscibility with water and organic solvents also make it a versatile solvent in various applications .
Properties
IUPAC Name |
thiolane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOBTBCNRIIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061814 | |
Record name | Thiophene, tetrahydro-, 1-oxide | |
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Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetramethylene sulfoxide | |
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CAS No. |
1600-44-8 | |
Record name | Tetramethylene sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1600-44-8 | |
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Record name | Tetramethylene sulfoxide | |
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Record name | Tetramethylene sulfoxide | |
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Record name | Thiophene, tetrahydro-, 1-oxide | |
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Record name | Thiophene, tetrahydro-, 1-oxide | |
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Record name | Tetrahydrothiophene 1-oxide | |
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Record name | Tetramethylene sulfoxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethylene sulfoxide?
A1: this compound has a molecular formula of C4H8OS and a molecular weight of 104.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize TMSO?
A2: Various spectroscopic techniques have been employed to characterize TMSO, including infrared (IR) spectroscopy [, , , , , ] and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and interactions with other molecules.
Q3: How does TMSO interact with liver alcohol dehydrogenase?
A3: TMSO acts as an uncompetitive inhibitor of liver alcohol dehydrogenase, as demonstrated in studies with purified horse and rat liver enzymes []. This means that TMSO binds to the enzyme-substrate complex, preventing the formation of products and ultimately inhibiting ethanol metabolism.
Q4: What is the significance of TMSO's uncompetitive inhibition of alcohol dehydrogenase?
A4: Uncompetitive inhibition by compounds like TMSO offers a potential advantage over competitive inhibitors. Unlike competitive inhibitors, whose effects can be overcome by higher substrate concentrations, uncompetitive inhibitors remain effective even at elevated ethanol levels []. This characteristic makes TMSO an intriguing candidate for further research into potential therapeutic applications related to alcohol metabolism.
Q5: Are there other biological targets of TMSO?
A5: While TMSO's interaction with liver alcohol dehydrogenase is well-documented, research suggests it can influence the stereochemistry of lanthanide(III) coordination compounds []. Furthermore, TMSO has shown potential as a PCR enhancer, facilitating the amplification of GC-rich DNA templates [].
Q6: How does TMSO impact the stereochemistry of lanthanide(III) coordination compounds?
A6: Studies have shown that TMSO can coordinate to lanthanide(III) ions through its oxygen atom, influencing the overall geometry and coordination number of the resulting complexes []. This highlights TMSO's ability to interact with metal centers, a property relevant to its coordination chemistry and potential applications in material science.
Q7: What makes TMSO a promising PCR enhancer?
A7: TMSO has demonstrated its ability to enhance PCR amplification, especially for GC-rich templates, often surpassing the efficacy of commonly used enhancers like dimethyl sulfoxide (DMSO) []. This property stems from TMSO's ability to disrupt the stable secondary structures formed by GC-rich sequences, facilitating primer binding and DNA polymerase activity.
Q8: What is the impact of TMSO on the temperature of maximum density of water?
A8: Research indicates that while diethyl sulfoxide stabilizes the structure of water in dilute solutions, TMSO, along with dimethyl sulfoxide and tetramethylene sulfone, disrupts water's structure across all studied concentrations []. This disruption affects water's hydrogen bonding network and can influence the solubility and behavior of other solutes in solution.
Q9: Can TMSO dissolve poly(vinylidene chloride)?
A9: TMSO exhibits exceptional solvating power for poly(vinylidene chloride) (PVDC) at significantly lower temperatures compared to common solvents []. This ability stems from TMSO's capacity to act as a Lewis acid, forming strong polar interactions with the acidic PVDC polymer. This property makes TMSO a valuable solvent for PVDC processing and applications.
Q10: How does TMSO contribute to the development of high-damping rubbers?
A10: TMSO plays a crucial role in the development of high-damping rubbers through its ability to facilitate the cis-trans isomerization of natural rubber []. This structural modification leads to enhanced hysteresis loss and lower compression set in the resulting rubber, making it suitable for applications like seismic bearings where energy dissipation is critical.
Q11: What is the role of TMSO in palladium-catalyzed cross-coupling reactions?
A11: TMSO serves as a solvent in palladium-catalyzed decarboxylative cross-coupling reactions, enabling the formation of carbon-sulfur and carbon-selenium bonds []. Its unique properties contribute to the efficiency and selectivity of these reactions, paving the way for the synthesis of diverse and valuable organic compounds.
Q12: How is computational chemistry used to study TMSO?
A12: Computational methods like SINDO1 have been employed to investigate the photochemical decomposition mechanism of TMSO []. These simulations help elucidate the reaction pathways and intermediates involved in TMSO's photochemistry, providing valuable insights into its behavior under UV irradiation.
Q13: What information can be obtained from computational studies on TMSO?
A13: Computational studies on TMSO offer insights into its electronic structure, bonding characteristics, and potential energy surfaces [, ]. This information aids in understanding its reactivity, stability, and interactions with other molecules, guiding further experimental investigations and potential applications.
Q14: How does the ring size of cyclic sulfoxides affect their mass spectral fragmentation?
A14: Studies on cyclic sulfoxides, including TMSO, reveal a correlation between the ring size and the rate of OH- elimination from their molecular ions during mass spectrometry []. This relationship highlights the impact of structural features on the fragmentation pathways and provides valuable information for the identification and analysis of these compounds.
Q15: How does the presence of triphenyl borate affect the reduction of TMSO with borane?
A15: The addition of a catalytic amount of triphenyl borate significantly accelerates the rate of TMSO reduction by borane in tetrahydrofuran []. This finding showcases the potential for using additives to modulate the reactivity and reaction kinetics of TMSO, enabling more efficient and controlled transformations.
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